1-(2-fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluoroethyl group: This step may involve the reaction of the pyrazole intermediate with a fluoroethylating agent under suitable conditions.
Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with a methoxyphenylmethyl halide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyrazole ring.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity to these targets, while the methoxyphenylmethyl group can influence its overall activity and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine: This compound lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(2-fluoroethyl)-N-[(2-hydroxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical properties and interactions with biological targets.
1-(2-chloroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine:
The uniqueness of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18FN3O |
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Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-10-18(8-7-15)17-14(11)16-9-12-5-3-4-6-13(12)19-2/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
RLGKMSCFXNCEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2OC)CCF |
Origin of Product |
United States |
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